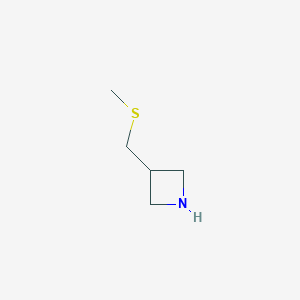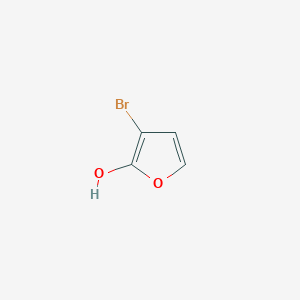![molecular formula C8H9BF2O3 B12833144 [2-(Difluoromethoxy)-3-methylphenyl]boronic acid CAS No. 958451-78-0](/img/structure/B12833144.png)
[2-(Difluoromethoxy)-3-methylphenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Difluoromethoxy)-3-methylphenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a difluoromethoxy and methyl-substituted phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethoxy)-3-methylphenyl]boronic acid typically involves the introduction of the boronic acid group to the aromatic ring. One common method is the borylation of the corresponding aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: [2-(Difluoromethoxy)-3-methylphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry: [2-(Difluoromethoxy)-3-methylphenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, boronic acids are known for their ability to interact with diols, making them useful in the development of sensors and diagnostic tools. This compound can be used in the design of probes for detecting biomolecules such as sugars and nucleotides.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of [2-(Difluoromethoxy)-3-methylphenyl]boronic acid primarily involves its ability to form stable complexes with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which can reversibly bind to diols, forming cyclic boronate esters. This property is exploited in various applications, including sensing and catalysis.
相似化合物的比较
- [4-Fluoro-2,5-dimethylphenyl]boronic acid
- [3-Methoxyphenyl]boronic acid
- [2,4-Difluorophenyl]boronic acid
Comparison: Compared to other boronic acids, [2-(Difluoromethoxy)-3-methylphenyl]boronic acid is unique due to the presence of both difluoromethoxy and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and stability, making it distinct in its applications. For example, the difluoromethoxy group can enhance the compound’s lipophilicity and electron-withdrawing properties, which can be advantageous in certain synthetic and biological contexts.
属性
CAS 编号 |
958451-78-0 |
|---|---|
分子式 |
C8H9BF2O3 |
分子量 |
201.97 g/mol |
IUPAC 名称 |
[2-(difluoromethoxy)-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-5-3-2-4-6(9(12)13)7(5)14-8(10)11/h2-4,8,12-13H,1H3 |
InChI 键 |
HCNMYMKJTFLPOQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)C)OC(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12833064.png)
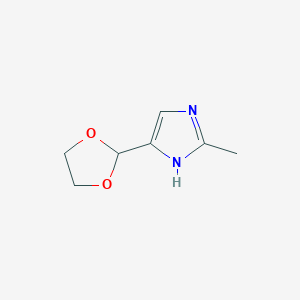
![9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile)](/img/structure/B12833075.png)
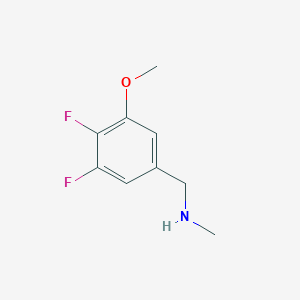
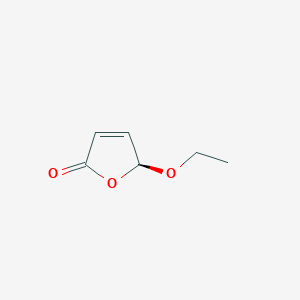


![tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B12833116.png)
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)
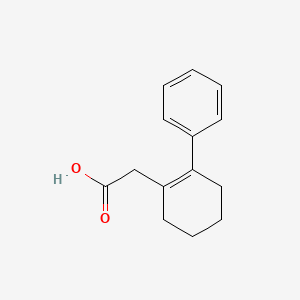
![6-Nitro-1H-benzo[D]imidazol-1-amine](/img/structure/B12833137.png)
